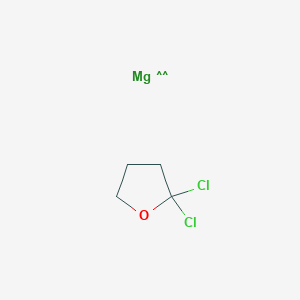
2,2-Dichlorooxolane--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorooxolane–magnesium (1/1) is a chemical compound that features a magnesium atom coordinated to a 2,2-dichlorooxolane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooxolane–magnesium (1/1) typically involves the reaction of 2,2-dichlorooxolane with a magnesium source under controlled conditions. One common method is the Grignard reaction, where 2,2-dichlorooxolane is reacted with magnesium in the presence of an anhydrous ether solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichlorooxolane–magnesium (1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorooxolane–magnesium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different magnesium oxides.
Reduction: It can be reduced to yield magnesium metal and other by-products.
Substitution: The chlorine atoms in the 2,2-dichlorooxolane ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
2,2-Dichlorooxolane–magnesium (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of 2,2-Dichlorooxolane–magnesium (1/1) involves the coordination of the magnesium atom to the oxygen and chlorine atoms of the 2,2-dichlorooxolane ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Magnesium Oxide: A simple magnesium compound with different reactivity and applications.
Magnesium Chloride: Another magnesium compound used in various industrial processes.
2,2-Dichloroethanol: A related compound with different chemical properties.
Uniqueness
2,2-Dichlorooxolane–magnesium (1/1) is unique due to its specific ligand coordination, which imparts distinct reactivity and potential applications compared to other magnesium compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings.
Properties
CAS No. |
167408-26-6 |
|---|---|
Molecular Formula |
C4H6Cl2MgO |
Molecular Weight |
165.30 g/mol |
InChI |
InChI=1S/C4H6Cl2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
InChI Key |
OGTUSDOVGCZTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(Cl)Cl.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



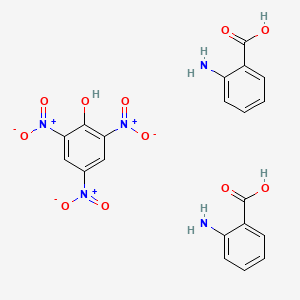
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
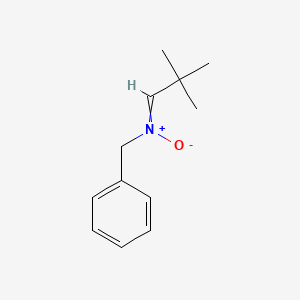
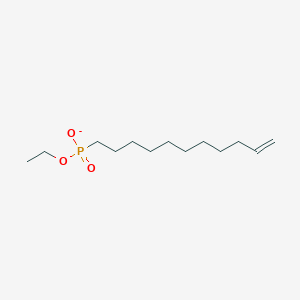
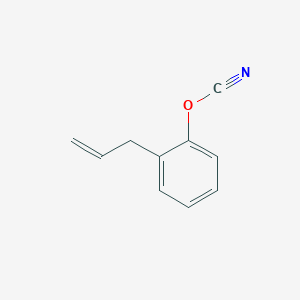
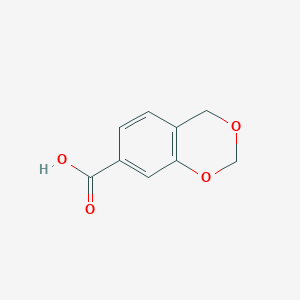
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
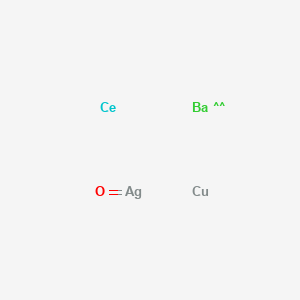
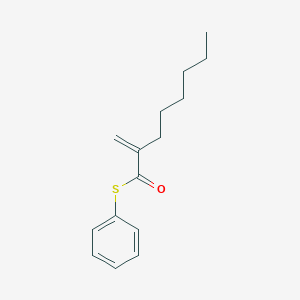
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
